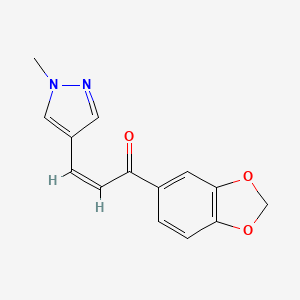

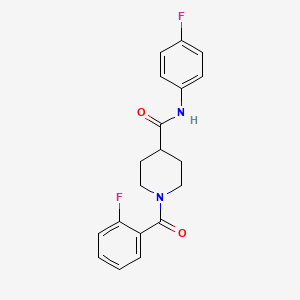

![molecular formula C21H18N4O3 B4581883 3-(4-cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-N-(2-furylmethyl)propanamide](/img/structure/B4581883.png)

3-(4-cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-N-(2-furylmethyl)propanamide

Overview

Description

Synthesis Analysis

The synthesis of compounds related to the specified chemical involves multicomponent reactions, where key functionalities are introduced to form the desired structure. Techniques such as coupling reactions and cyclocondensation play a crucial role in building the compound's framework. For instance, the synthesis of hybrid anticonvulsants derived from propanamide derivatives showcases the intricate assembly of molecular fragments to achieve compounds with specific biological activities (Kamiński et al., 2015). Similarly, cyclocondensation of related molecules in the presence of nickel complexes or salts is a method to obtain functionalized benzimidazole derivatives (Dorokhov et al., 1990).

Molecular Structure Analysis

The molecular structure of compounds in this category has been elucidated using various spectroscopic techniques, including NMR and X-ray crystallography, providing detailed insights into their conformational features. The structural elucidation confirms the positioning of functional groups and overall molecular architecture, essential for understanding the compound's reactivity and interaction with biological targets. For example, the study of N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides provided valuable information on their conformational characteristics through crystallography (Zablotskaya et al., 2013).

Chemical Reactions and Properties

The chemical behavior of such compounds involves reactions like protonation, methylation, and acylation, indicating their versatile reactivity profile. Specific transformations at key nitrogen atoms within the benzimidazole ring system are highlighted, reflecting the chemoselective nature of these molecules (Dorokhov et al., 1990). These reactions are fundamental for further derivatization and exploration of the compound's potential applications in various fields.

Scientific Research Applications

Synthesis and Biological Activities

The chemical compound is closely related to families of compounds that have been synthesized and evaluated for various biological activities. For instance, a series of novel azetidine-2-one derivatives of 1H-benzimidazole showed promising antibacterial and cytotoxic properties. Compounds within this group demonstrated significant activity against bacterial strains and displayed cytotoxicity in vitro, indicating potential for further development as therapeutic agents (Noolvi et al., 2014).

Antitumor and Anticonvulsant Potential

Another research area involves the synthesis of 3-benzyl-4(3H)quinazolinone analogues, which were designed, synthesized, and evaluated for in vitro antitumor activity. This study found that certain compounds exhibited broad-spectrum antitumor activity, nearly 1.5–3.0-fold more potent than the positive control, 5-FU, highlighting the therapeutic potential of these structures in cancer treatment (Al-Suwaidan et al., 2016). Furthermore, a library of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related compounds was synthesized as potential anticonvulsant agents. Preliminary screenings revealed significant protection in animal models against seizures, demonstrating the utility of these compounds in developing new antiepileptic drugs (Kamiński et al., 2015).

Chemotherapeutic Applications

In the realm of chemotherapeutic research, the synthesis of functionalized pyrimido[1,2-a]-benzimidazoles from (benzimidazol-2-yl)cyanamide and β-dicarbonyl compounds using nickel complexes or salts has been explored. This methodology allows for the creation of 2-aminopyrimido[1,2-a]benzimidazole derivatives, potentially useful as chemotherapeutic agents due to their ability to interact with various biological targets (Dorokhov et al., 1990).

properties

IUPAC Name |

3-(4-cyano-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazol-2-yl)-N-(furan-2-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3/c1-13-15(8-9-19(26)23-12-14-5-4-10-28-14)21(27)25-18-7-3-2-6-17(18)24-20(25)16(13)11-22/h2-7,10,24H,8-9,12H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNFKOFLYDJVHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)CCC(=O)NCC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-N-(furan-2-ylmethyl)propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

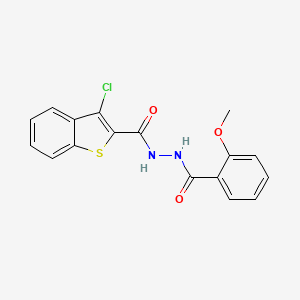

![2-{3-[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B4581811.png)

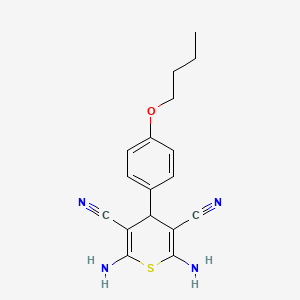

![2-(4-isopropylphenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4581825.png)

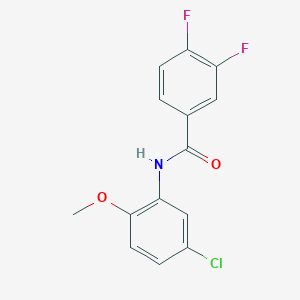

![1-(2,3-dimethylphenyl)-2-mercapto-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4581828.png)

![4-(4-fluorophenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4581833.png)

![2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-chlorophenyl)acetamide](/img/structure/B4581846.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4581860.png)

![2-[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B4581897.png)

![{2-bromo-4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid](/img/structure/B4581914.png)

![ethyl 3-methyl-4-[(methylsulfonyl)amino]benzoate](/img/structure/B4581921.png)